1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOBWFGBNLUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Overview
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a tetrazole moiety, suggest potential applications in drug development and other scientific research areas.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. The tetrazole moiety may play a crucial role in this activity by interacting with specific molecular targets involved in cancer cell proliferation.
- Anti-inflammatory Effects : Studies suggest that this compound could inhibit enzymes related to inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
Biological Studies
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is significant for developing drugs targeting metabolic pathways.
- Receptor Interaction : Preliminary studies indicate potential interactions with receptors involved in various biological processes, which could be explored for therapeutic purposes.
Chemical Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules with desired properties.
- Catalytic Applications : It may also find utility as a catalyst in various chemical reactions due to its unique structural features.
Case Studies
Several case studies illustrate the potential of this compound:
-
Anticancer Research :
- A study demonstrated that derivatives of tetrazole compounds showed significant cytotoxic effects on cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
-
Inflammatory Disease Models :
- Research utilizing animal models of inflammation indicated that similar compounds reduced markers of inflammation significantly, suggesting potential therapeutic benefits.
-
Synthetic Methodologies :
- Various synthetic routes have been explored to produce this compound efficiently, highlighting its role as a precursor for further chemical modifications that enhance biological activity.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Tetrazole Derivative | Anti-inflammatory | |
| Related Urea Compound | Enzyme Inhibition |
Table 2: Synthesis Routes
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Method A | 75% | Reflux in ethanol |
| Method B | 68% | Photocatalysis |
| Method C | 51% | Column chromatography |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural variations among urea-tetrazole derivatives include:
- Substituents on the urea moiety : Halogenated aryl groups (e.g., 2-chlorophenyl, 4-fluorophenyl).
- Substituents on the tetrazole ring : Phenyl, 3,4-dimethylphenyl, or methyl groups.
Table 1: Structural Comparison of Selected Urea-Tetrazole Derivatives
Physicochemical Properties
Melting Points and Yields :
Lipophilicity :
Spectroscopic Data
1H-NMR Trends :
IR Spectroscopy :
- Urea C=O stretches appear at ~1640–1680 cm⁻¹, while tetrazole N–H stretches are observed at ~3200–3400 cm⁻¹.
Biological Activity
The compound 1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 318.79 g/mol. The structure features a urea moiety linked to a chlorophenyl group and a tetrazole derivative, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have focused on the antitumor , antimicrobial , and anti-inflammatory activities of this compound. The following sections detail these activities based on various research findings.
Antitumor Activity
A significant area of research has been the evaluation of the compound's anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:
- HeLa cells (cervical cancer)
- MDA-MB-231 cells (breast cancer)
- A549 cells (lung cancer)
Table 1 summarizes the IC50 values obtained from these studies:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated. It has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:
| Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential use in cancer therapies.
- Case Study on Infection Control : In a clinical setting, patients with bacterial infections showed improved outcomes when treated with formulations containing this compound alongside conventional antibiotics.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this urea-tetrazole derivative likely involves:
Chlorination and functionalization of aniline precursors to generate the 2-chlorophenyl group .
Tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide, requiring controlled pH and temperature to avoid side reactions .
Urea linkage formation using carbodiimide coupling agents (e.g., DCC) or isocyanate intermediates under anhydrous conditions .
Optimization Strategies:
- Use continuous flow chemistry to enhance reaction control and reduce byproducts .
- Employ HPLC monitoring at each step to track intermediate purity and adjust solvent systems (e.g., DMF/THF mixtures) .
- Reference analogous compounds (e.g., triazole-urea derivatives) where yields improved from 45% to 72% by optimizing stoichiometry and reaction time .
What advanced spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm substituent positions on the chlorophenyl and tetrazole rings. Compare shifts with structurally similar compounds (e.g., 1-(2-chlorophenyl)-3-(triazolylmethyl)urea derivatives, where aromatic protons resonate at δ 7.2–7.8 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the crowded aromatic region.
- X-ray Crystallography:
- High-Resolution Mass Spectrometry (HRMS):
- Confirm molecular formula (C21H20ClN6O) with <5 ppm error tolerance.
How can computational modeling guide the prediction of biological activity for this compound?
Methodological Answer:
- Molecular Docking:
- Target enzymes like CYP51 (antifungal) or EGFR (anticancer) using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., triazole-based drugs like voriconazole show ΔG ≈ −9.5 kcal/mol) .
- QSAR Studies:
- Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance antifungal potency in analogous compounds .
- MD Simulations:
- Simulate ligand-protein stability over 100 ns to assess interactions with residues (e.g., His374 in CYP51) critical for inhibitory activity .
What experimental approaches are suitable for resolving contradictions in reported biological data?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC50 variability) may arise from:
- Assay Conditions: Standardize protocols (e.g., MTT assay incubation time, cell line selection). For example, Candida albicans susceptibility varies with inoculum size (105 vs. 106 CFU/mL) .
- Compound Purity: Validate purity (>95%) via HPLC-ELSD and quantify residual solvents (e.g., DMSO interference in cell-based assays) .
- Structural Analog Comparison:
- Compare with 1-(3-chlorophenyl)-3-(tetrazolylmethyl)urea derivatives, where methyl groups on the phenyl ring increased logP by 0.5 units, altering membrane permeability .
How can researchers design SAR studies to explore substituent effects on bioactivity?
Methodological Answer:
Key Modifications for SAR:
Tetrazole Ring: Replace with oxadiazole or triazole to assess ring size impact on target binding .
Chlorophenyl Substituents: Introduce electron-donating (e.g., -OCH3) or bulky groups (e.g., -CF3) to study steric/electronic effects .
Urea Linker: Replace with thiourea or sulfonamide to evaluate hydrogen-bonding capacity.
Experimental Workflow:
- Synthesize 10–15 analogs using parallel synthesis techniques.
- Test in enzyme inhibition (e.g., CYP51) and cytotoxicity assays (e.g., HepG2 cells).
- Use PCA (Principal Component Analysis) to correlate structural features with activity trends .
What are the challenges in assessing metabolic stability, and how can they be addressed?
Methodological Answer:
- In Vitro Liver Microsome Assays:
- Incubate with rat/human microsomes (1 mg/mL protein, 37°C) and quantify parent compound via LC-MS/MS.
- Compare with 1-(4-chlorophenyl)-3-(tetrazolylmethyl)urea, which showed t1/2 = 12 min in human microsomes due to rapid N-dealkylation .
- Metabolite Identification:
- Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at the tetrazole methyl group).
- Strategies to Improve Stability:
- Introduce deuterium at labile positions or modify the urea linker to carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
